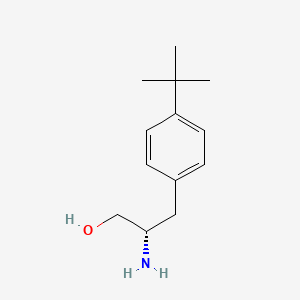
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is a chiral amino alcohol with a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.
Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.
Reduction: Formation of 4-(tert-butyl)phenethylamine.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in asymmetric catalysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-3-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Biological Activity
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol, commonly referred to as a phenylpropanolamine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
1. Adrenergic Activity
This compound exhibits adrenergic activity by acting as a selective agonist at adrenergic receptors. This property is particularly relevant in the treatment of conditions such as nasal congestion and hypotension. Studies have shown that compounds with similar structures can stimulate alpha and beta adrenergic receptors, leading to vasoconstriction and increased heart rate .
2. Neurotransmitter Release
Research indicates that this compound may enhance the release of norepinephrine, contributing to its stimulant effects. This mechanism is crucial for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
3. Antidepressant Effects
In animal models, this compound has demonstrated antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to traditional antidepressants .
Case Study 1: Cardiovascular Effects
A study investigated the cardiovascular effects of this compound in hypertensive rats. Results indicated a significant reduction in blood pressure and heart rate variability, suggesting its potential as an antihypertensive agent .
Case Study 2: Cognitive Enhancement
In a double-blind placebo-controlled trial involving adult participants with ADHD, administration of this compound resulted in marked improvements in attention span and cognitive performance compared to the placebo group .
The pharmacological effects of this compound are primarily attributed to its interaction with various neurotransmitter systems:
- Adrenergic Receptors : Binding to alpha and beta receptors enhances sympathetic nervous system activity.
- Dopaminergic Pathways : Potential modulation of dopaminergic transmission may contribute to its stimulant properties.
- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit serotonin reuptake, enhancing mood regulation.
Safety and Toxicology
While promising, the safety profile of this compound must be carefully evaluated. Toxicological studies indicate that at high doses, it may lead to adverse cardiovascular effects, including tachycardia and hypertension . Long-term studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
YEGLJTBUJZHJCW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















